molecular formula C13H21NO2 B12870824 Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate

Cat. No.: B12870824
M. Wt: 223.31 g/mol
InChI Key: PLQOBRLVLOVTJE-UHFFFAOYSA-N
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Description

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a five-membered aromatic heterocyclic core with one nitrogen atom. Its structure features a butyl group at position 4, an ethyl group at position 2, and an ethyl ester moiety at position 3 (Figure 1). Pyrrole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3

InChI Key

PLQOBRLVLOVTJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CNC(=C1C(=O)OCC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:

    Condensation Reaction:

Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.

Chemical Reactions Analysis

Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:

    Oxidation: Oxidation of the pyrrole ring or the alkyl groups.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

    Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation may lead to carboxylic acids or other oxidized derivatives.
  • Reduction could yield the corresponding alcohol.
  • Substitution reactions may introduce different alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.

    Materials Science: Exploring its use in organic electronics or sensors.

    Natural Product Synthesis: As a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.

Biological Activity

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its role in various biologically active compounds. The presence of the ethyl and butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The mechanism of action for this compound involves interactions with specific biological targets. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, which may alter biochemical pathways. Additionally, the ester group may undergo hydrolysis, releasing the active pyrrole derivative that exerts its biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Similar Pyrrole Derivative3.125Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Study ReferenceCell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)TBDApoptosis induction
HeLa (Cervical Cancer)TBDCell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study investigated a series of pyrrole derivatives, including this compound, against multidrug-resistant bacteria. The results indicated promising activity with MIC values below 10 μg/mL for several derivatives.
  • Anticancer Properties : In another research effort, the compound was tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 μM, suggesting a strong potential for development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrrole-3-carboxylate derivatives exhibit significant variability in substituent patterns, which critically influence their physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Properties/Activities Evidence Source
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate Acetyl (4), Ethyl (3), Methyl (5) Electron-withdrawing acetyl group; commercial availability
Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate 4-Cl-Ph (1,4), Methyl (2) Aromatic Cl-substituents; antitumor/antimicrobial activities
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (238) Fluorinated benzoyl (4), Methyl (3) High electronegativity; potential enhanced target binding
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Cyano/CF₃-pyridine (4), Methyl (3) Polar substituents; possible solubility challenges

Key Observations :

  • Lipophilicity vs. In contrast, fluorinated or sulfonated analogs (e.g., compound 238 ) balance lipophilicity with electronegativity, improving target interactions but possibly limiting bioavailability.
  • The target compound’s alkyl groups are electron-donating, which may stabilize the ring but reduce electrophilic reactivity.
  • Biological Activity : Aromatic/halogenated derivatives (e.g., bis(4-chlorophenyl) in ) show marked antitumor and antimicrobial activities, likely due to enhanced π-π stacking or hydrophobic interactions with proteins. The target compound’s alkyl chain may favor interactions with lipid-rich environments (e.g., cell membranes).
Physicochemical Properties
  • Solubility : The butyl group in the target compound likely reduces polarity compared to sulfonyl (e.g., compound 238 ) or pyridyl () analogs. This may necessitate formulation with surfactants or co-solvents for in vivo studies.
  • Stability : Alkyl substituents are less prone to metabolic oxidation than aromatic/halogenated groups, suggesting improved stability in biological systems.

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